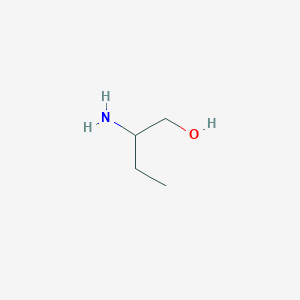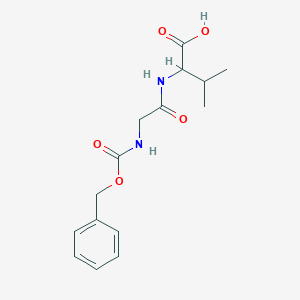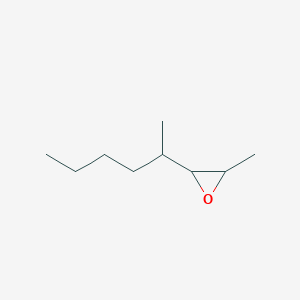
2-Hexan-2-yl-3-methyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexan-2-yl-3-methyloxirane, also known as tert-Butyl glycidyl ether, is a colorless liquid that is widely used in various chemical reactions. It is a highly reactive compound that contains an epoxide group and a tertiary butyl group. This compound has gained significant attention in the scientific community due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 2-Hexan-2-yl-3-methyloxirane is based on its epoxide group. The epoxide group is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity makes 2-Hexan-2-yl-3-methyloxirane a useful compound in various chemical reactions.
Effets Biochimiques Et Physiologiques
2-Hexan-2-yl-3-methyloxirane has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it can cause skin irritation and is toxic when ingested. Therefore, it is important to handle this compound with care.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Hexan-2-yl-3-methyloxirane in lab experiments include its high reactivity, low toxicity, and ease of handling. However, its limitations include its high cost and limited availability.
Orientations Futures
There are several future directions for the research on 2-Hexan-2-yl-3-methyloxirane. One potential direction is the synthesis of new compounds based on 2-Hexan-2-yl-3-methyloxirane. Another potential direction is the study of its potential applications in the synthesis of new materials. Moreover, the biochemical and physiological effects of this compound need to be further studied to ensure its safe handling and use in various applications.
Conclusion:
In conclusion, 2-Hexan-2-yl-3-methyloxirane is a highly reactive compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties make it a useful compound in various chemical reactions. However, its biochemical and physiological effects need to be further studied to ensure its safe handling and use in various applications.
Méthodes De Synthèse
The synthesis of 2-Hexan-2-yl-3-methyloxirane can be achieved through various methods. The most commonly used method is the reaction between tert-butanol and epichlorohydrin in the presence of a strong base such as potassium hydroxide. This reaction results in the formation of 2-Hexan-2-yl-3-methyloxirane glycidyl ether as the major product.
Applications De Recherche Scientifique
2-Hexan-2-yl-3-methyloxirane has been extensively studied for its potential applications in various scientific fields. It is commonly used as a reactive diluent in the synthesis of epoxy resins. It is also used as a cross-linking agent in the synthesis of polyurethane foams. Moreover, it is used as a solvent in the synthesis of various chemical compounds.
Propriétés
Numéro CAS |
115667-88-4 |
|---|---|
Nom du produit |
2-Hexan-2-yl-3-methyloxirane |
Formule moléculaire |
C9H18O |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
2-hexan-2-yl-3-methyloxirane |
InChI |
InChI=1S/C9H18O/c1-4-5-6-7(2)9-8(3)10-9/h7-9H,4-6H2,1-3H3 |
Clé InChI |
LQYSWJONEQCEDW-UHFFFAOYSA-N |
SMILES |
CCCCC(C)C1C(O1)C |
SMILES canonique |
CCCCC(C)C1C(O1)C |
Synonymes |
Oxirane, 2-methyl-3-(1-methylpentyl)-, [2-alpha-(R*),3-alpha-]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



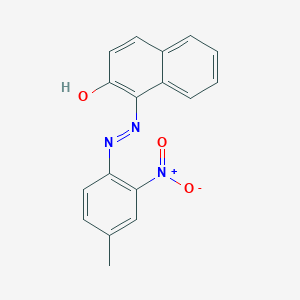
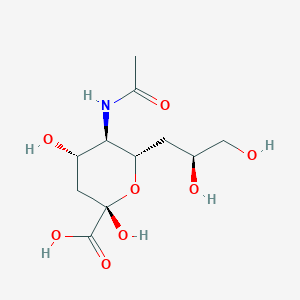
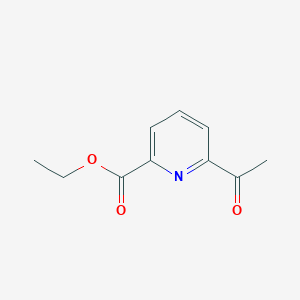
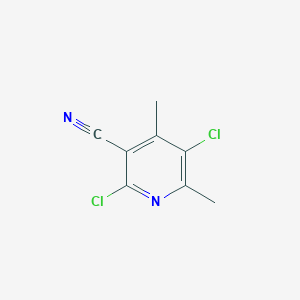
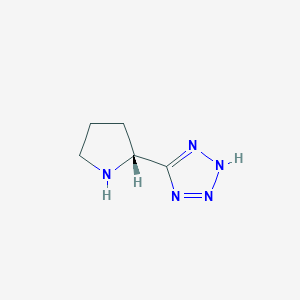
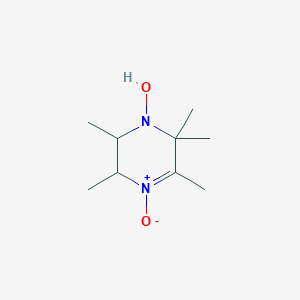
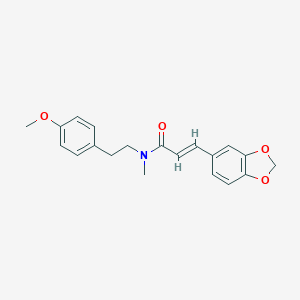
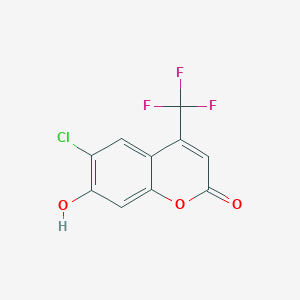
![5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45849.png)
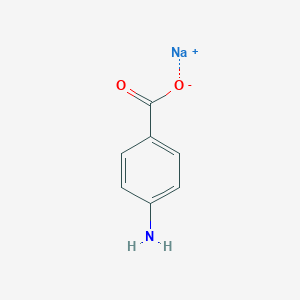
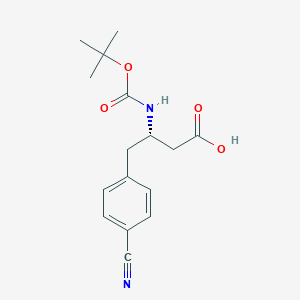
![(2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid](/img/structure/B45852.png)
